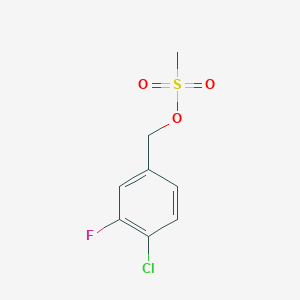

(4-Chloro-3-fluorophenyl)methyl methanesulfonate

Description

(4-Chloro-3-fluorophenyl)methyl methanesulfonate is a chemical compound with the molecular formula C8H8ClFO3S. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts distinct reactivity and stability.

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWERPJRZDJHNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)methyl methanesulfonate typically involves the reaction of (4-Chloro-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(4−Chloro−3−fluorophenyl)methanol+Methanesulfonyl chloride→(4−Chloro−3−fluorophenyl)methylmethanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene to facilitate the removal of by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The compound can be reduced to (4-Chloro-3-fluorophenyl)methanol using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidation of the compound can lead to the formation of (4-Chloro-3-fluorophenyl)formaldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Reduction: (4-Chloro-3-fluorophenyl)methanol.

Oxidation: (4-Chloro-3-fluorophenyl)formaldehyde.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)methyl methanesulfonate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic attack on the carbon atom bonded to the phenyl ring. This reactivity is exploited in various chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

(4-Chloro-3-fluorophenyl)methanol: The alcohol precursor to (4-Chloro-3-fluorophenyl)methyl methanesulfonate.

(4-Chloro-3-fluorophenyl)methyl chloride: Another electrophilic compound with similar reactivity.

(4-Chloro-3-fluorophenyl)methyl bromide: Similar to the chloride derivative but with different reactivity due to the bromine atom.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.

Biological Activity

(4-Chloro-3-fluorophenyl)methyl methanesulfonate is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The molecular formula of this compound is C9H10ClF0S, with a molecular weight of approximately 208.7 g/mol. It features a chlorinated and fluorinated aromatic ring, which contributes to its biological activity by enhancing lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound acts as an alkylating agent, which can induce DNA damage by forming covalent bonds with nucleophilic sites on DNA bases. This interaction can lead to various cellular responses, including apoptosis and necroptosis.

Key Mechanisms:

- DNA Damage : The compound induces DNA lesions that trigger cellular repair mechanisms.

- Cell Cycle Arrest : Exposure to the compound can lead to cell cycle arrest at different phases, particularly G2/M phase, as cells attempt to repair DNA damage.

- Induction of Apoptosis : The activation of apoptotic pathways is a significant outcome of DNA damage caused by this compound.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Antitumor Activity : Research has shown that similar alkylating agents can enhance the efficacy of chemotherapeutic drugs by sensitizing cancer cells to treatment. For instance, compounds that share structural similarities with this compound have been documented to increase sensitivity in cancer cell lines treated with alkylating agents like cisplatin and temozolomide .

- Mechanistic Insights : A study highlighted that knockdown of specific genes involved in DNA repair pathways increased cell sensitivity to methyl methanesulfonate (MMS), suggesting that this compound may exert similar effects . The ATM/Chk2 pathway plays a crucial role in mediating cellular responses to DNA damage induced by such compounds.

- Cytotoxicity Profiles : Various concentrations of this compound have been tested in vitro, revealing dose-dependent cytotoxic effects on cancer cell lines. Higher concentrations were associated with increased rates of necroptosis alongside apoptosis, indicating a multifaceted mechanism of action .

Case Study 1: Sensitization of Cancer Cells

In a controlled experiment, HeLa cells were treated with this compound alongside cisplatin. Results indicated a significant increase in apoptosis rates compared to control groups not treated with the compound. This suggests a potential role for this compound in enhancing the efficacy of existing chemotherapeutics.

Case Study 2: Mechanistic Understanding

Another study focused on the role of reactive oxygen species (ROS) in mediating necroptosis induced by methyl methanesulfonate derivatives. The findings indicated that ROS levels significantly increased following exposure to these compounds, linking oxidative stress to cell death pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What analytical methods are recommended for detecting and quantifying (4-Chloro-3-fluorophenyl)methyl methanesulfonate and its impurities in pharmaceutical research?

Methodological Answer: A validated GC-MS method is widely used for impurity profiling. Key parameters include:

- Chromatography : CP-SIL 8 CB capillary column with helium carrier gas.

- Detection : Single-ion monitoring (SIM) mode for selectivity.

- Validation : Linear range (0.1–1.0 µg/mL), recovery rates (94–99%), and detection limits (~6 ng/mL) for methanesulfonate analogs .

- Reference Standards : Use certified impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone for cross-validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : OSHA-compliant chemical goggles and nitrile gloves. Inspect gloves before use and dispose of contaminated gloves properly .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste regulations.

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

- Step 1 : React 4-chloro-3-fluorobenzyl chloride with methanesulfonic acid under basic conditions (e.g., triethylamine).

- Step 2 : Optimize temperature (0–5°C) to minimize side reactions.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Q. How is X-ray crystallography applied to characterize derivatives of this compound?

Methodological Answer:

Q. How do chloro and fluoro substituents influence sulfonation reactivity compared to non-halogenated analogs?

Methodological Answer:

Q. What strategies identify degradation products under accelerated stability testing?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS Analysis : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect hydrolyzed products like 4-chloro-3-fluorobenzyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.